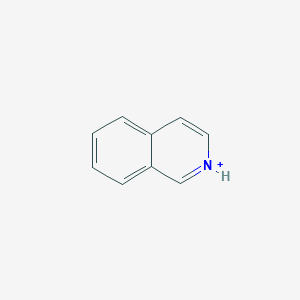

Isoquinolin-2-ium

説明

特性

分子式 |

C9H8N+ |

|---|---|

分子量 |

130.17 g/mol |

IUPAC名 |

isoquinolin-2-ium |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/p+1 |

InChIキー |

AWJUIBRHMBBTKR-UHFFFAOYSA-O |

正規SMILES |

C1=CC=C2C=[NH+]C=CC2=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Isoquinolin-2-ium can be synthesized through several methods. One common approach involves the N-alkylation of isoquinoline derivatives. For instance, the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts is a facile synthetic procedure . Another method involves the use of palladium-catalyzed coupling reactions, which provide isoquinolines in excellent yields and short reaction times .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes. Additionally, the development of catalyst-free processes in water has been explored to enhance the sustainability and efficiency of the production .

化学反応の分析

Types of Reactions: Isoquinolin-2-ium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isoquinoline N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to isoquinoline or its derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include isoquinoline derivatives, such as N-alkylated isoquinolines, isoquinoline N-oxides, and substituted isoquinolines .

科学的研究の応用

Anticancer Activity

Isoquinolin-2-ium derivatives have shown promising anticancer properties. For instance, a study synthesized cyano-substituted derivatives that were tested against a panel of 60 human cancer cell lines. The most potent compound demonstrated broad-spectrum antiproliferative activity against various cancers, including leukemia and melanoma, with significant interactions with tubulin .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9a | Lung | 5.1 | Tubulin interaction |

| 9b | Colon | 3.7 | Apoptosis induction |

| 9c | Breast | 4.2 | Cell cycle arrest |

Antiviral Properties

Recent studies have highlighted the potential of this compound compounds as antiviral agents. For example, berberine (an isoquinoline alkaloid) has shown effectiveness against SARS-CoV-2 by reducing viral replication through interference with key cellular pathways .

Table 2: Antiviral Activity of this compound Compounds

| Compound | Virus | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Berberine | SARS-CoV-2 | 9.1 | Reduces viral load |

| Columbamine | HIV | 58 | Inhibits viral replication |

| Jatorrhizine | Influenza A | 14.8 | Decreases lung viral titers |

Antifungal Applications

This compound salts have been explored for their antifungal properties, with certain derivatives exhibiting superior activity compared to commercial fungicides. A study reported that specific isoquinoline derivatives had EC50 values ranging from 7.87 to 20 µM against plant pathogenic fungi .

Table 3: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | EC50 (µM) | Comparison to Fungicides |

|---|---|---|---|

| A8 | Fusarium solani | 7.87 | More effective than TBZ |

| A10 | Fusarium graminearum | 10.5 | Comparable to azoxystrobin |

| A11 | Colletotrichum gloeosporioides | 20.0 | Superior to carbendazim |

Agricultural Applications

This compound compounds have also been investigated for their potential as agricultural fungicides. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance antifungal efficacy, making these compounds viable candidates for developing new agricultural agents .

Case Study: Development of New Agricultural Fungicides

A series of isoquinoline derivatives were synthesized and tested for their antifungal activities against various pathogens affecting crops. The results indicated that specific substitutions on the isoquinoline ring significantly improved the compounds' effectiveness.

Material Science Applications

In material science, this compound compounds are being explored for their properties in creating novel materials with unique electronic and optical characteristics.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics and sensors.

作用機序

The mechanism of action of isoquinolin-2-ium compounds involves their interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. Molecular docking and dynamics simulation studies have shown that this compound compounds exhibit strong binding affinity to various biological targets, which underlies their bioactivity .

類似化合物との比較

Structural and Electronic Differences

Isoquinolin-2-ium is compared below with three analogous compounds: isoquinolin-5-amine, 2-methyl-1(2H)-isoquinolinone, and 1,2,3,4-tetrahydro-2-octadecyl-2-tetradecyl-isoquinolinium chloride.

Key Observations :

- The cationic nature of this compound distinguishes it from neutral analogs like 2-methyl-1(2H)-isoquinolinone, enabling unique reactivity in photochemical and catalytic reactions .

- Substituent position critically impacts function: Isoquinolin-5-amine’s NH₂ group facilitates nucleophilic attacks, whereas this compound’s charge promotes electrophilic interactions .

Reactivity in Cycloaddition Reactions

This compound derivatives exhibit superior performance in [3+2] cycloadditions compared to other isoquinoline-based compounds:

- This compound dicyanomethylide reacts with enol diazoacetates under Rh catalysis to form cyclopropene intermediates, which subsequently engage in tandem [3+2] cycloadditions (yield: 60–75%) .

- 2-Methyl-1(2H)-isoquinolinone undergoes Baeyer-Villiger-like rearrangements instead of cycloadditions due to its lactam structure .

Stereoselectivity in Functionalization

Computational studies reveal that hydrogen bonding between this compound and phosphonates governs stereoselectivity in asymmetric phosphinylation reactions (enantiomeric excess: >90%) . This contrasts with tetrahydro-isoquinolinium chloride, where bulky alkyl chains sterically hinder stereochemical control .

Research Findings and Limitations

- Advantages of this compound: High electrophilicity enables efficient cycloadditions and ylide formations, outperforming neutral or less-polarized analogs .

- Limitations : Sensitivity to moisture and competing side reactions (e.g., hydrolysis) necessitate careful handling .

- Contradictions: suggests tetrahydro-isoquinolinium salts are unsuitable for cycloadditions, while highlights the versatility of this compound in photochemical reactions.

Q & A

Q. What are the standard synthetic protocols for Isoquinolin-2-ium derivatives, and how can researchers ensure reproducibility?

- Methodological Answer : Synthetic routes for this compound derivatives typically involve cyclization of benzylamine precursors or transition-metal-catalyzed cross-coupling reactions. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, stoichiometry) in granular detail, including purification steps (e.g., column chromatography gradients).

- Provide NMR (¹H/¹³C), HRMS, and elemental analysis data for novel compounds .

- For known compounds, cite literature procedures and confirm identity via spectral comparison. Reproducibility hinges on transparent reporting of side products and yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound compounds?

- Methodological Answer :

- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ to resolve aromatic proton signals; 2D NMR (COSY, HSQC) clarifies substitution patterns.

- Mass Spectrometry : HRMS (ESI or MALDI) confirms molecular ion peaks and fragmentation pathways.

- HPLC/Purity Analysis : Employ C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95% for biological assays) .

- Cross-validate with IR spectroscopy to confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

Q. How should researchers design initial toxicity assays for this compound derivatives?

- Methodological Answer :

- In vitro models : Start with cell lines (e.g., HEK293, HepG2) for cytotoxicity (MTT assay) and IC₅₀ determination.

- Dose Range : Use logarithmic dilutions (1 nM–100 µM) to identify therapeutic windows.

- Controls : Include positive (e.g., cisplatin) and vehicle controls. Publish raw viability data and statistical significance (p < 0.05, ANOVA) .

Advanced Research Questions

Q. What strategies address discrepancies in reported solubility profiles of this compound salts across solvents?

- Methodological Answer :

- Systematic Solubility Screening : Test in polar (H₂O, DMSO), semi-polar (EtOAc), and non-polar solvents (hexane) under controlled temperatures (25°C, 40°C).

- Data Analysis : Apply Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility. Publish results as ternary phase diagrams .

- Contradiction Resolution : Compare crystallographic data (e.g., counterion effects) and hydration states via TGA/DSC .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis Framework : Use PRISMA guidelines to aggregate data, highlighting variables like assay conditions (pH, serum concentration) and cell passage numbers .

- Experimental Replication : Repeat conflicting assays with standardized protocols (e.g., ATCC cell lines, identical buffer systems).

- Statistical Validation : Apply Bland-Altman plots to assess inter-study variability .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to model electrophilic aromatic substitution or ring-opening reactions.

- MD Simulations : Simulate solvent effects (explicit water models) on reaction kinetics.

- Data Interpretation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots .

Q. How should researchers design experiments to probe the environmental stability of this compound under varying conditions?

- Methodological Answer :

- Degradation Studies : Expose compounds to UV light, acidic/basic buffers (pH 2–12), and elevated temperatures (40–80°C).

- Analytical Monitoring : Track degradation via HPLC-MS and quantify byproducts (e.g., oxidation to quinoline derivatives).

- Kinetic Modeling : Use pseudo-first-order kinetics to estimate half-lives (t₁/₂) and Arrhenius parameters .

Data Presentation and Conflict Management

Q. What criteria should guide the inclusion/exclusion of contradictory data in this compound studies?

- Methodological Answer :

- Apply FINER Criteria : Ensure data relevance to the hypothesis, novelty, and feasibility of replication.

- Outlier Analysis : Use Grubbs’ test (α = 0.05) to identify statistically significant outliers.

- Transparency : Disclose excluded datasets in supplementary materials with justifications .

Q. How can researchers structure a literature review to contextualize this compound’s mechanisms of action?

- Methodological Answer :

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (known inhibitors), and Outcomes (IC₅₀, binding affinity).

- Thematic Synthesis : Group studies by mechanistic pathways (e.g., kinase inhibition vs. intercalation) and highlight gaps via SWOT analysis .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。